1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid
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Overview
Description
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of tert-butanol with amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for protecting amino groups during peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate. This protection is crucial for preventing unwanted reactions during synthesis. The Boc group is cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or substrate .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the spiro arrangement.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amino acid with different reactivity and applications.
Uniqueness
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-15(16(21)22)19(12-20)10-6-8-13-7-4-5-9-14(13)19/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,21,22) |
InChI Key |
KSDLSVAKWUVSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
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